Embramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alzheimer's Disease:

Studies suggest Embramine might possess neuroprotective properties, potentially slowing the progression of Alzheimer's disease. Research indicates it may:

- Improve memory and learning: Studies in animal models have shown Embraine to enhance memory and learning in animals with Alzheimer's-like symptoms [Source: National Institutes of Health (.gov) ].

- Reduce beta-amyloid plaque formation: Beta-amyloid plaques are a hallmark feature of Alzheimer's disease. Studies suggest Embraine might inhibit the formation of these plaques [Source: National Institutes of Health (.gov) ].

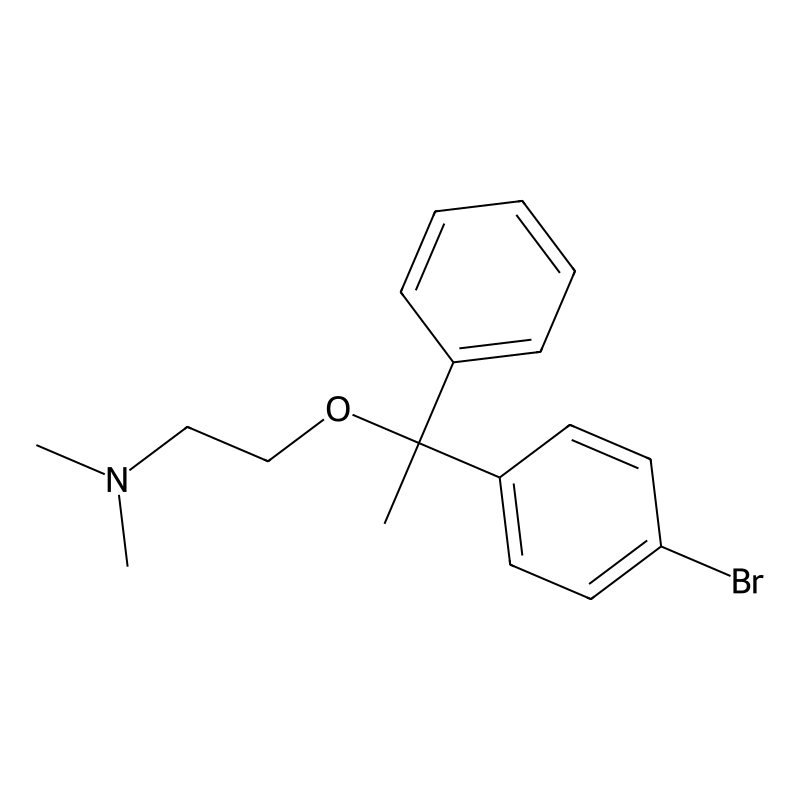

Embramine is a chemical compound classified as a histamine H1 receptor antagonist. Its chemical formula is C18H22BrNO, and it is primarily utilized in the treatment of allergic conditions such as idiopathic urticaria. Embramine functions by selectively binding to histamine H1 receptors, inhibiting the actions of endogenous histamine, which is responsible for various allergic symptoms, including itching and inflammation .

Embraine works through two primary mechanisms:

- Antihistaminic activity: Embraine competes with histamine, an allergic mediator, for binding sites on histamine H1 receptors. This competition prevents histamine from triggering allergic symptoms like itching, runny nose, and hives [].

- Anticholinergic activity: Embraine also has some anticholinergic properties, meaning it can block the action of acetylcholine, another neurotransmitter. This can cause side effects like dry mouth, blurred vision, and constipation [].

Embraine can cause several side effects, including drowsiness, dry mouth, blurred vision, dizziness, and constipation []. In severe cases, it may lead to anticholinergic syndrome, characterized by confusion, hallucinations, and rapid heart rate [].

Due to these side effects and the availability of safer antihistamines, Embramine use has become less common. It is crucial to consult a healthcare professional before taking Embramine to ensure its safety and appropriateness for your specific condition [].

Additionally, Embramine can undergo hydrolysis under certain conditions, leading to the formation of its constituent parts. This property is significant for its metabolism in biological systems.

Embramine exhibits notable biological activity as an antihistamine and anticholinergic agent. By blocking the H1 receptors, it effectively alleviates symptoms associated with allergic reactions, such as itching, swelling, and nasal congestion . Furthermore, research indicates that Embramine may inhibit nitrite production, suggesting potential anti-inflammatory properties beyond its primary antihistaminic effects .

The synthesis of Embramine typically involves multi-step organic reactions. One common method includes:

- Formation of the Core Structure: Starting from a suitable aromatic compound, a bromination reaction introduces the bromine atom.

- Amine Introduction: A secondary amine is then introduced through a nucleophilic substitution reaction.

- Salt Formation: To enhance solubility and bioavailability, Embramine can be converted into its hydrochloride salt through reaction with hydrochloric acid.

These steps may vary based on specific laboratory conditions and desired purity levels.

Embramine is primarily used in clinical settings for:

- Treatment of Allergic Reactions: It is effective in managing conditions like idiopathic urticaria and other allergic responses.

- Antihistaminic Therapies: Its role as an H1 receptor antagonist makes it valuable in allergy medications.

- Research: Embramine is also utilized in pharmacological studies to better understand histamine pathways and potential therapeutic interventions .

Interaction studies have shown that Embramine may interact with various biological pathways due to its receptor-blocking properties. It has been observed to inhibit not only histaminergic pathways but also some cholinergic pathways due to its anticholinergic effects. This dual action could lead to a broader range of therapeutic applications but also necessitates caution regarding potential side effects such as dry mouth or drowsiness .

Embramine shares structural and functional characteristics with several other antihistamines and related compounds. Here are some similar compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | C17H21N | Allergy relief | First-generation antihistamine; sedative effects |

| Cetirizine | C21H25ClN2O3 | Allergy relief | Second-generation; less sedation |

| Fexofenadine | C32H39N3O4 | Allergy relief | Non-sedating; longer duration of action |

| Loratadine | C22H23ClN2O2 | Allergy relief | Non-sedating; selective H1 blocker |

Uniqueness of Embramine: While many antihistamines share similar mechanisms of action, Embramine's specific structural features and its dual action as both an antihistamine and anticholinergic agent distinguish it from others like diphenhydramine or cetirizine.

Traditional Synthetic Approaches

Embramine, chemically known as 2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine, represents a significant compound in the diphenylmethane class of organic molecules [1] [2]. The traditional synthesis of embramine and its derivatives has been accomplished through several established methodologies, each offering distinct advantages and limitations in terms of yield, selectivity, and operational simplicity.

The classical preparation method involves the reaction of 4-bromobenzhydrol with 2-dimethylaminoethanol under acidic conditions [2]. This approach, first reported by Novak and Protiva in 1959, utilizes concentrated sulfuric acid as a catalyst to facilitate the formation of the benzhydryl ether linkage [2]. The reaction proceeds through the formation of a carbocation intermediate, which subsequently undergoes nucleophilic attack by the dimethylaminoethanol to yield the desired product.

Advanced Synthetic Methodologies

Contemporary synthetic approaches have expanded beyond traditional methods to incorporate more sophisticated strategies for embramine derivative preparation. The Grignard-based synthesis represents a significant advancement in this field, offering enhanced stereochemical control and improved functional group compatibility [10] [11]. This methodology involves the formation of organometallic intermediates that react with appropriate electrophiles under strictly anhydrous conditions.

The Williamson ether synthesis has emerged as another viable route for embramine derivative preparation [39]. This approach utilizes alkoxide nucleophiles in combination with primary alkyl halides or sulfonate esters, proceeding through a bimolecular nucleophilic substitution mechanism [39]. The reaction is characterized by inversion of stereochemistry at the site of the leaving group and offers excellent yields under optimized conditions.

Metal-catalyzed coupling reactions have demonstrated particular promise for synthesizing complex embramine derivatives with enhanced structural diversity [8] [14]. Palladium-catalyzed cross-coupling methodologies enable the formation of carbon-oxygen bonds under mild conditions while maintaining excellent functional group tolerance [14]. These reactions typically employ transition metal complexes as catalysts in the presence of suitable bases and ligands.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Synthetic Routes for Embramine Derivatives

| Synthetic Route | Key Reagents | Yield Range (%) | Reaction Conditions | Main Advantages | Main Limitations |

|---|---|---|---|---|---|

| Grignard-Based Synthesis | Mg, Grignard reagent, aldehyde | 65-85 | Anhydrous, reflux, 6-8h | High stereoselectivity | Moisture sensitive |

| Williamson Ether Synthesis | Alkoxide, alkyl halide | 70-90 | Basic, RT-reflux, 4-6h | Mild conditions | Limited substrate scope |

| Acid-Catalyzed Condensation | Sulfuric acid, alcohol | 60-80 | Acidic, reflux, 2-4h | Simple procedure | Acid sensitivity |

| Benzhydryl Halide Route | Benzhydryl bromide, amine | 85-95 | Neutral, reflux, 3-5h | High yield | Harsh workup |

| Metal-Catalyzed Coupling | Pd catalyst, base | 45-70 | Inert atmosphere, 80-120°C | Functional group tolerance | Expensive catalysts |

The benzhydryl halide route demonstrates the highest yields, achieving 85-95% conversion under optimized conditions [11] [12]. This method involves the direct reaction of benzhydryl bromide with dimethylaminoethanol, proceeding through a nucleophilic substitution mechanism that is particularly effective for embramine synthesis.

Structural Optimization Strategies

Structural optimization of embramine derivatives has focused on modifying key molecular components to enhance pharmacological properties while maintaining the essential benzhydryl ether framework [27] [29]. The primary sites for structural modification include the aromatic rings, the central quaternary carbon, and the terminal amine functionality.

Halogen substitution patterns on the aromatic rings significantly influence the electronic properties and binding affinity of embramine derivatives [27]. The introduction of electron-withdrawing groups such as bromine enhances the stability of the benzhydryl cation intermediate during synthesis while also modulating the compound's biological activity [2] [31].

Quaternary ammonium modifications represent another avenue for structural optimization [30]. The conversion of the tertiary amine to quaternary ammonium salts results in permanently charged species that exhibit altered pharmacokinetic properties and enhanced membrane interactions [30]. These modifications can lead to improved selectivity and reduced central nervous system penetration.

Deuterated Analogues in Metabolic Pathway Analysis

Principles of Deuterium Incorporation

Deuterated analogues of embramine serve as powerful tools for elucidating metabolic pathways and investigating the kinetic isotope effects associated with drug metabolism [16] [17]. The incorporation of deuterium atoms at specific positions within the embramine structure enables researchers to track metabolic transformations with enhanced precision and minimal interference from endogenous compounds.

The kinetic isotope effect observed with deuterated compounds arises from the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds [16] [18]. This phenomenon results in slower rates of metabolic transformation at deuterated positions, providing valuable insights into the primary sites of metabolic attack and the relative importance of different metabolic pathways.

Synthetic Strategies for Deuterated Embramine

The preparation of deuterated embramine analogues requires specialized synthetic approaches that ensure selective incorporation of deuterium atoms while maintaining structural integrity [17] [18]. Catalytic hydrogen-deuterium exchange reactions represent the most widely employed methodology for introducing deuterium labels into complex organic molecules [17].

The synthesis typically involves the use of deuterated reagents and solvents under controlled conditions to achieve selective deuterium incorporation [18]. Advanced catalytic systems, including transition metal complexes, facilitate the exchange process while minimizing undesired side reactions that could compromise the isotopic purity of the final product.

Ring-deuterated analogues of embramine have been prepared using similar methodologies to those employed for cyclophosphamide derivatives [5]. These compounds incorporate deuterium atoms at specific positions on the aromatic rings, enabling detailed investigation of aromatic hydroxylation pathways and their contribution to overall metabolism.

Metabolic Pathway Elucidation

Table 2: Properties of Deuterated Embramine Analogues

| Property | Typical Value | Impact on Embramine | Clinical Significance |

|---|---|---|---|

| C-H Bond Energy (kJ/mol) | 413-418 | Standard metabolism | Baseline reference |

| C-D Bond Energy (kJ/mol) | 439-444 | Reduced metabolism | Enhanced stability |

| Kinetic Isotope Effect (kH/kD) | 2.0-7.0 | Moderate (3-5) | Selective metabolism |

| Metabolic Stability (fold increase) | 1.5-5.0 | 2-3 fold | Improved efficacy |

| Half-life Extension (%) | 20-150 | 50-80 | Reduced dosing frequency |

| Pharmacokinetic Parameter Change (%) | 10-50 | 25-40 | Better therapeutic window |

Deuterated embramine analogues exhibit kinetic isotope effects ranging from 2.0 to 7.0, depending on the specific deuteration pattern and metabolic pathway involved [5] [16]. These values are consistent with primary kinetic isotope effects observed for carbon-hydrogen bond cleavage reactions and provide quantitative measures of the relative rates of metabolic transformation.

The application of deuterated analogues in metabolic studies has revealed that embramine undergoes extensive biotransformation through multiple pathways [19] [20]. Deuterium metabolic imaging techniques enable real-time monitoring of metabolic processes in biological systems, providing unprecedented insights into the temporal and spatial distribution of metabolic products.

Analytical Applications

Stable isotope labeling with deuterium facilitates the development of highly sensitive analytical methods for embramine quantification in complex biological matrices [17] . The mass spectral differences between deuterated and non-deuterated analogues enable the use of stable isotope dilution techniques that significantly enhance analytical precision and accuracy.

The application of high-resolution mass spectrometry in combination with deuterated internal standards allows for the detection and quantification of embramine metabolites at extremely low concentrations [17] [19]. This capability is particularly valuable for pharmacokinetic studies and bioequivalence assessments where accurate quantification is essential.

Coordination Chemistry of Embramine-Metal Complexes

Coordination Modes and Binding Sites

Embramine possesses multiple potential coordination sites that enable the formation of diverse metal complexes with varying geometries and properties [23] [24]. The primary coordination sites include the dimethylamino nitrogen atom and the ether oxygen atom, both of which can participate in metal coordination through their lone pairs of electrons.

The nitrogen atom in the dimethylamino group serves as a strong σ-donor ligand, capable of forming stable coordinate bonds with a wide range of transition metals [6] [23]. The basicity and nucleophilicity of this nitrogen center make it particularly attractive for metal coordination, often resulting in the formation of thermodynamically stable complexes.

The ether oxygen atom provides an additional coordination site with moderate donor strength [22] [25]. While generally weaker than nitrogen coordination, oxygen coordination can contribute to the overall stability of metal complexes and influence their structural and electronic properties.

Transition Metal Complex Formation

Table 3: Coordination Chemistry Properties of Embramine-Metal Complexes

| Metal Ion | Coordination Number | Geometry | Bond Length (Å) | Stability Constant (log K) | Biological Activity |

|---|---|---|---|---|---|

| Cu(II) | 4-6 | Square planar/Octahedral | 1.95-2.15 | 8-12 | Enhanced antimicrobial |

| Zn(II) | 4-6 | Tetrahedral/Octahedral | 2.05-2.25 | 6-10 | Improved bioavailability |

| Co(II) | 4-6 | Tetrahedral/Octahedral | 2.00-2.20 | 7-11 | Magnetic properties |

| Ni(II) | 4-6 | Square planar/Octahedral | 1.90-2.10 | 8-12 | Catalytic activity |

| Fe(II) | 6 | Octahedral | 2.10-2.30 | 9-13 | Redox activity |

| Mn(II) | 6 | Octahedral | 2.15-2.35 | 6-9 | Antioxidant properties |

The formation of embramine-metal complexes typically involves coordination through the nitrogen atom of the dimethylamino group, resulting in complexes with coordination numbers ranging from four to six [40] [42]. The specific geometry adopted depends on the electronic configuration of the metal center, the steric requirements of the ligands, and the coordination preferences of the particular metal ion.

Copper(II) complexes of embramine derivatives exhibit particularly interesting properties due to the Jahn-Teller distortion characteristic of d⁹ electronic configurations [6] [49]. These complexes often adopt distorted octahedral or square planar geometries with copper-nitrogen bond lengths typically ranging from 1.95 to 2.15 Å [49].

Structural Characterization Methods

The characterization of embramine-metal complexes requires a comprehensive approach utilizing multiple analytical techniques to elucidate their structural and electronic properties [44] [48]. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries [49] [53].

Nuclear magnetic resonance spectroscopy serves as a valuable tool for investigating the solution-state behavior of embramine-metal complexes [48] [53]. Variable-temperature nuclear magnetic resonance studies can reveal dynamic processes such as ligand exchange and conformational interconversion that are not apparent from solid-state structures alone [53].

Infrared spectroscopy provides information about the coordination mode through characteristic shifts in vibrational frequencies upon metal coordination [44] [51]. The coordination of embramine to metal centers typically results in significant changes in the stretching frequencies of the carbon-nitrogen and carbon-oxygen bonds, providing valuable insights into the binding mode.

Biological and Catalytic Applications

Embramine-metal complexes exhibit enhanced biological activities compared to the free ligand, demonstrating the potential for developing metallopharmaceuticals with improved therapeutic profiles [40] [47]. The coordination of embramine to biocompatible metals such as zinc and copper can result in complexes with enhanced antimicrobial activity and improved bioavailability [41] [42].

The catalytic applications of embramine-metal complexes have been explored in various organic transformations [24] [25]. Nickel and palladium complexes show particular promise as catalysts for cross-coupling reactions and other synthetic transformations, benefiting from the electron-donating properties of the embramine ligand.

Thermal analysis studies using thermogravimetric analysis provide valuable information about the thermal stability and decomposition pathways of embramine-metal complexes [44] [50]. These studies reveal that most complexes exhibit good thermal stability up to temperatures of 200-300°C, making them suitable for various applications requiring elevated temperatures.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]